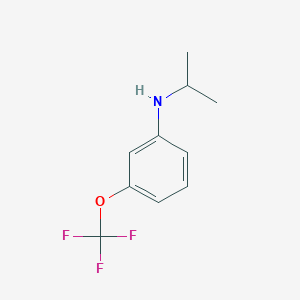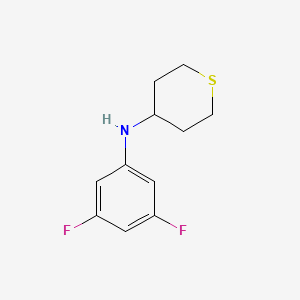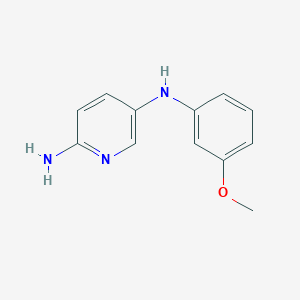![molecular formula C14H12BrFN2O2 B13248664 3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13248664.png)
3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound with a molecular formula of C14H12BrFN2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-bromo-6-fluoroaniline with a suitable piperidinone derivative under controlled conditions to form the intermediate. This intermediate is then reacted with a nitrile compound to yield the final product. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile shares similarities with other piperidinone derivatives and halogenated aromatic compounds.
- Compounds such as 3-[1-(2-Chloro-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile and 3-[1-(2-Bromo-6-chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile have similar structures but differ in their halogen substituents .
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C14H12BrFN2O2 |
|---|---|
Molecular Weight |
339.16 g/mol |
IUPAC Name |
3-[1-(2-bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H12BrFN2O2/c15-10-4-1-5-11(16)13(10)18-8-2-3-9(14(18)20)12(19)6-7-17/h1,4-5,9H,2-3,6,8H2 |
InChI Key |
MKLZTOIERYQRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=C(C=CC=C2Br)F)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



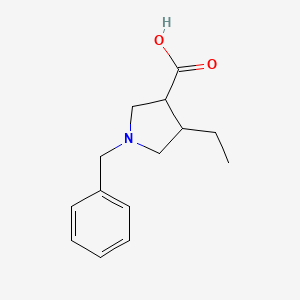

![4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13248595.png)
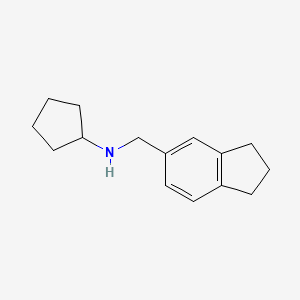
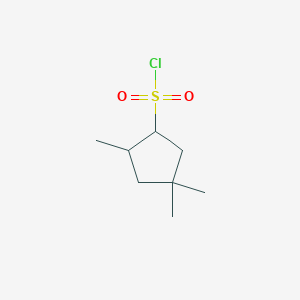
![2-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13248620.png)

![N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B13248627.png)
